N-(5-(2,5-二氯苯基)-1,3,4-噁二唑-2-基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, also known as DCPIB, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DCPIB is a chloride channel blocker that has been found to have a wide range of biochemical and physiological effects.
科学研究应用
抗菌和驱虫活性
- 合成和活性: 结构类似于N-(5-(2,5-二氯苯基)-1,3,4-噁二唑-2-基)肉桂酰胺的化合物已被合成并用于抗菌和驱虫活性测试。研究表明,这类化合物表现出显著的抗菌特性 (Naganagowda & Padmashali, 2010)。
新型合成方法
- 微波辅助合成: 研究已经对新型1,3,4-噁二唑衍生物的合成进行了研究,像所讨论的化合物一样,使用传统和微波辅助方法。这项研究突出了微波方法在合成这些化合物方面的效率 (Namera & Bhoya, 2014)。
- 超声波促进合成: 另一项研究探讨了通过快速、超声波促进方法合成1,3,4-噁二唑衍生物,展示了这些化合物快速高效生产的潜力 (Ramazani et al., 2015)。
抗癌潜力
- 抗癌活性: 与所讨论的化合物结构相关的1,3,4-噁二唑衍生物已被合成并评估其在治疗癌症中的潜力。这些研究表明,这些化合物对各种癌细胞系表现出有希望的抗癌活性,暗示了这些化合物在癌症治疗中的潜在用途 (Zhang et al., 2005)。
抑制活性
- α-葡萄糖苷酶抑制剂: 研究表明,某些1,3,4-噁二唑衍生物表现出显著的α-葡萄糖苷酶抑制活性,这可能对治疗糖尿病等疾病有影响 (Iftikhar等,2019)。
抗菌和抗真菌特性
- 抗菌和抗真菌活性: 研究表明,1,3,4-噁二唑衍生物具有强大的抗菌和抗真菌特性,可能导致新的感染治疗方法 (Aziz-Ur-Rehman et al., 2020)。
其他应用
- 其他应用: 进一步研究表明这些化合物具有多样化的应用,从除草特性 (Arnold & Aldrich, 1980) 到杀虫活性 (Qi等,2014)。
作用机制
Target of Action
The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” belongs to the class of cinnamamides . Cinnamamides are known to have α-glucosidase inhibitory activity . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood sugar levels, which is beneficial for conditions like diabetes .
Biochemical Pathways
By inhibiting α-glucosidase, “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” could potentially affect the carbohydrate metabolism pathway, slowing down the breakdown of carbohydrates and reducing the rise in blood sugar levels after a meal .
Pharmacokinetics
Cinnamamides generally have acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .
Result of Action
By inhibiting α-glucosidase, it could potentially help manage blood sugar levels .
属性
IUPAC Name |
(E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-12-7-8-14(19)13(10-12)16-21-22-17(24-16)20-15(23)9-6-11-4-2-1-3-5-11/h1-10H,(H,20,22,23)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJHUZJONVCNQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。